molecular formula C22H22O3 B14694468 2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione CAS No. 24822-11-5

2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione

Cat. No.: B14694468
CAS No.: 24822-11-5
M. Wt: 334.4 g/mol
InChI Key: FCCAJUFXTUMHSB-UHFFFAOYSA-N
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Description

2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes an indene backbone and a phenyl-substituted heptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product . The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione is unique due to its specific indene structure and the presence of a phenyl-substituted heptyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

24822-11-5

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-(3-oxo-1-phenylheptyl)indene-1,3-dione

InChI

InChI=1S/C22H22O3/c1-2-3-11-16(23)14-19(15-9-5-4-6-10-15)20-21(24)17-12-7-8-13-18(17)22(20)25/h4-10,12-13,19-20H,2-3,11,14H2,1H3

InChI Key

FCCAJUFXTUMHSB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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